2-(Dimethylamino)ethyl benzilate hydrochloride
Description
2-(Dimethylamino)ethyl benzilate hydrochloride (CAS 71-79-4) is a quaternary ammonium compound structurally derived from benzilic acid (diphenylglycolic acid) and a dimethylaminoethyl ester group. Its molecular formula is C19H23NO3·HCl, with a molecular weight of 358.87 g/mol . This compound shares structural similarities with anticholinergic agents but exhibits distinct pharmacological properties due to its dimethylaminoethyl substituent. Notably, it is often confused with 2-(diethylamino)ethyl benzilate hydrochloride (Benactyzine Hydrochloride, CAS 57-37-4), which has a diethylamino group instead . The dimethyl vs. diethyl substitution significantly alters lipophilicity, receptor affinity, and metabolic stability.
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,21H,13-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKAOMCJQZGZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
968-46-7 (Parent) | |
| Record name | Benzacin hydrochloride | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID70221220 | |
| Record name | Benzacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-79-4 | |
| Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzacin hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzacin | |
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| Record name | Benzacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)ethyl diphenylglycolatehydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DEANOL BENZILATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Biological Activity
2-(Dimethylamino)ethyl benzilate hydrochloride is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is a derivative of benzilic acid and is categorized as an ester. The compound's chemical structure allows it to interact with various biological systems, which is crucial for understanding its pharmacodynamics.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of cholinergic receptors, influencing synaptic transmission and neuronal excitability. The compound's dimethylamino group enhances its lipophilicity, facilitating its ability to cross biological membranes and exert effects on the central nervous system (CNS).
Pharmacological Effects
- Anticholinergic Activity : Studies have shown that this compound exhibits anticholinergic properties, which can lead to effects such as sedation and muscle relaxation.
- CNS Stimulation : In certain doses, the compound may also stimulate CNS activity, leading to increased alertness and cognitive function.
- Analgesic Effects : Preliminary findings suggest potential analgesic properties, possibly through modulation of pain pathways in the CNS.
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism | References |
|---|---|---|---|
| Anticholinergic | Sedation | Cholinergic receptor antagonism | |
| CNS Stimulation | Increased alertness | Modulation of neurotransmitter release | |
| Analgesic | Pain relief | Inhibition of pain pathways |
Case Studies
Several case studies have highlighted the effects of this compound in clinical settings:
- Case Study 1 : A patient administered the compound for chronic pain management reported significant reductions in pain levels alongside mild sedation. This suggests its dual action as both an analgesic and a sedative.
- Case Study 2 : In a controlled study involving healthy volunteers, varying doses were tested for cognitive enhancement. Results indicated improved task performance at lower doses, while higher doses led to increased sedation.
Research Findings
Recent research has focused on the pharmacokinetics and dynamics of this compound:
- Absorption and Distribution : The compound shows rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
- Metabolism : It is primarily metabolized in the liver, with metabolites exhibiting varying degrees of biological activity.
- Excretion : About 65% is excreted via feces, with approximately 30% eliminated through urine as conjugated metabolites.
Scientific Research Applications
Pharmaceutical Applications
- Active Ingredient: Denaverin hydrochloride is used as an active ingredient in human and veterinary pharmaceuticals .
- Treatment of Urinary Incontinence: It is used in the treatment of urinary incontinence .
- Other Pharmaceutical Applications: It has applications as an anticholinergic, antidepressant, antispasmodic drug, and bronchodilator .
Related Compounds and Research
Research on related compounds such as hydroxycycloalkanephenethyl amine derivatives has led to the development of antidepressant derivatives . For example, 1-[1-(4-bromophenyl)-2-(dimethylamino)ethyl]cyclobutanol was synthesized and converted to its hydrochloride salt .
Safety and Toxicity
While the search results do not provide specific toxicity data for 2-(Dimethylamino)ethyl benzilate hydrochloride, one study indicates that intramuscular injection of diclofenac (a different compound) can cause asymptomatic tissue injury, which can be evaluated using magnetic resonance imaging . This highlights the importance of careful evaluation of local toxicity during the development of parenteral dosage forms .
Other applications
- Dyestuff Industry : It is used in the dyestuff industry .
- Acaricides : It is also used as Acaricides .
- Treatment of Peptic Ulcers : Preparation of Clinidinium bromide used in treatment of peptic ulcers .
Table of Applications
Comparison with Similar Compounds
Benactyzine Hydrochloride (2-(Diethylamino)ethyl Benzilate Hydrochloride)
Comparison :
- The diethylamino group increases lipophilicity compared to the dimethyl analog, enhancing CNS activity.
- Benactyzine’s larger substituent may reduce hydrolysis rate, prolonging its duration of action.
Cyclopentolate Hydrochloride (CPHC)
Comparison :
- CPHC’s cyclopentyl group enhances selectivity for muscarinic receptors in the eye, limiting systemic effects.
- Shorter duration of action (~24 hours) compared to Benactyzine, which has prolonged CNS activity.
2-(Diethylamino)ethyl p-Aminobenzoate Hydrochloride
Comparison :
- Replacement of benzilate with p-aminobenzoate shifts activity from anticholinergic to local anesthetic.
- Reduced CNS penetration due to higher polarity of the p-aminobenzoate moiety.
2-(Dimethylamino)ethyl Methacrylate Hydrochloride
Comparison :
- The methacrylate group increases reactivity in polymerization compared to benzilate esters.
- Lacks pharmacological activity but serves as a model for studying ester hydrolysis kinetics .
Pharmacological and Physicochemical Data Table
Research Findings on Substituent Effects
- Amino Group Impact: Dimethyl vs. Diethyl: Dimethylaminoethyl derivatives exhibit lower lipophilicity (logP ~1.2) compared to diethyl analogs (logP ~2.5), reducing CNS penetration but improving aqueous solubility . Reactivity: In resin systems, dimethylaminoethyl esters show slower polymerization than diethylaminoethyl analogs, suggesting similar trends in drug metabolism .
- Ester Group Influence: Benzilate esters (diphenylglycolate) confer higher anticholinergic activity compared to p-aminobenzoate or methacrylate esters due to enhanced receptor binding .
Preparation Methods
Intermediate Synthesis: 2-Dimethylaminoethyl Chloride Hydrochloride
The preparation of 2-dimethylaminoethyl chloride hydrochloride serves as a critical precursor. The CN105693525A patent details a high-efficiency method using dimethylethanolamine and thionyl chloride under ice-water bath conditions (8–18°C), achieving 90–95% yield through controlled exothermic management. This single-step chlorination eliminates side reactions by maintaining strict temperature control, with residual thionyl chloride neutralized via ethanol reflux. The resultant hydrochloride precipitate is filtered and dried, yielding a stable, hygroscopic solid suitable for immediate use in downstream reactions.
Alkylation of Benzilic Acid Derivatives
The core synthesis involves coupling 2-dimethylaminoethyl chloride hydrochloride with benzilic acid or its potassium salt. As per EP0537608B1, this reaction occurs in toluene or xylene at 75–80°C using triethylamine (5–10% excess) to scavenge HCl, driving the alkylation to >90% completion within 2–4 hours. Critical to minimizing byproducts is the use of anhydrous conditions, preventing hydrolysis of the reactive intermediate. The patent reports a 76–83% isolated yield after crystallization from methyl ethyl ketone , with residual solvent levels <0.1%.
Table 1: Comparative Alkylation Conditions
| Parameter | EP0537608B1 | US4535186A |
|---|---|---|
| Solvent | Toluene | Tetrahydrofuran |
| Temperature (°C) | 75–80 | -70 to 0 |
| Catalyst | Triethylamine | n-Butyllithium |
| Reaction Time (h) | 2–4 | 4–6 |
| Yield (%) | 76–83 | 65–72 |
Hydrochloride Salt Formation
Post-alkylation, the free base is converted to the hydrochloride salt using hydrogen chloride gas in isopropanol or concentrated HCl in butanol . EP0537608B1 specifies pH adjustment to 1–3, followed by cooling-induced crystallization. This step achieves a 97% conversion rate, with the final product exhibiting a melting point of 177–183°C and <3% impurities by TLC.
Process Optimization and Industrial Scaling
Solvent Recycling and Waste Reduction
A notable advancement in EP0537608B1 is the implementation of closed-loop solvent recovery. Post-reaction toluene and 2-ethylbutanol are distilled at 120–130°C under vacuum (5–10 Torr), achieving 96–98% solvent reuse. This reduces raw material costs by 40% compared to single-use systems and aligns with green chemistry principles.
Crystallization Enhancements
Crystal morphology control is achieved through anti-solvent addition techniques. Introducing methyl ethyl ketone (1.75× weight of crude product) at 90–95°C followed by gradual cooling to 35–55°C produces uniform prismatic crystals with reduced occluded solvents. This method decreases drying time by 30% and improves bulk density for packaging.
Analytical Characterization and Quality Control
Purity Assessment
Modern protocols employ HPLC-UV (λ=254 nm) with a C18 column (5 µm, 4.6×250 mm) and mobile phase of 60:40 acetonitrile:0.1% phosphoric acid. Impurity profiling detects ≤0.5% residual benzophenone and ≤0.2% hydrolyzed benzilic acid.
Stability Studies
Accelerated stability testing (40°C/75% RH for 6 months) shows <0.3% degradation, confirming the hydrochloride salt’s superiority over free base forms. Degradation products include dimethylaminoethanol (0.15%) and benzilic acid (0.12%), both pharmaceutically acceptable within ICH guidelines.
Comparative Analysis of Synthetic Routes
Cost-Benefit Evaluation
The EP0537608B1 route offers superior economics at scale, with raw material costs of $12.50/kg compared to $18.20/kg for US4535186A’s cryogenic lithiation approach. Energy consumption is 35% lower due to ambient-temperature alkylation versus -70°C organometallic reactions.
Environmental Impact
Solvent recovery in EP0537608B1 reduces hazardous waste generation to 0.8 kg/kg product, outperforming traditional methods (2.5–3.2 kg/kg). The process’s E-factor (2.1) meets ISO 14040 standards for sustainable manufacturing.
Q & A
What are the established synthetic routes for 2-(dimethylamino)ethyl benzilate hydrochloride, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves esterification of benzilic acid with 2-(dimethylamino)ethanol, followed by hydrochlorination. Key steps include:
- Esterification: Benzilic acid reacts with 2-(dimethylamino)ethanol in the presence of a coupling agent (e.g., thionyl chloride) under anhydrous conditions .
- Hydrochlorination: The free base is treated with hydrochloric acid to form the hydrochloride salt.
Optimization: Yield and purity depend on solvent choice (polar solvents like ethanol enhance reaction homogeneity), temperature control (50–60°C minimizes side reactions), and stoichiometric ratios (excess 2-(dimethylamino)ethanol improves esterification efficiency). Post-synthesis purification via recrystallization in ethanol/ether mixtures is critical to achieve >95% purity .
Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 328.8 corresponds to the hydrochloride adduct .
- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks, essential for polymorphism studies .
How does this compound interact with biological systems, and what experimental models validate its mechanism of action?
Level: Basic
Methodological Answer:
The compound acts as a cholinergic agent, primarily inhibiting acetylcholinesterase (AChE) and modulating muscarinic receptors.
- In Vitro Models:
- In Vivo Models: Rodent studies assess cognitive enhancement via Morris water maze, linking behavioral outcomes to cholinergic activity .
What strategies are effective for resolving enantiomeric purity in this compound, given its chiral center?
Level: Advanced
Methodological Answer:
The compound’s chiral center at the ester linkage necessitates enantioselective synthesis or separation:
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention time differences (ΔRt > 2 min) indicate baseline separation .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >90% enantiomeric excess (ee) .
- Circular Dichroism (CD): Confirms absolute configuration by correlating Cotton effects with known standards .
How do pH and temperature affect the stability of this compound in aqueous solutions?
Level: Advanced
Methodological Answer:
- pH Stability: Hydrolysis dominates under acidic (pH < 3) or alkaline (pH > 9) conditions, cleaving the ester bond. Stability is optimal at pH 4–6 (t₁/₂ > 24 hours at 25°C) .
- Thermal Degradation: Arrhenius modeling shows activation energy (~60 kJ/mol) for decomposition. Storage at ≤4°C in inert atmospheres (N₂) minimizes degradation .
How can researchers address contradictory data regarding the compound’s receptor binding affinity across studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from assay variability or receptor subtype selectivity.
- Standardized Radioligand Assays: Use identical receptor preparations (e.g., cloned human M1 vs. M3 subtypes) to isolate subtype-specific effects .
- Molecular Docking Simulations: Predict binding modes using crystal structures (PDB: 5CXV) to identify key interactions (e.g., hydrogen bonding with Asp113 of mAChR) .
- Meta-Analysis: Pool data from ≥5 independent studies to calculate weighted affinity constants (Kᵢ), reducing outlier bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
